methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate
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Overview
Description
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate is a chemical compound with the molecular formula C18H18FN3O4 and a molecular weight of 359.35 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzenecarboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It is known that similar compounds interact with their targets (ents) and inhibit their function . This inhibition could lead to changes in the transport of nucleosides across cell membranes, affecting various cellular processes.
Biochemical Pathways
Given its potential role as an ent inhibitor, it could impact pathways involving nucleotide synthesis and adenosine function .
Pharmacokinetics
The predicted density of the compound is 131±01 g/cm3 , and the predicted boiling point is 495.6±45.0 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
As a potential ent inhibitor, it could affect the transport of nucleosides across cell membranes, impacting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.
Esterification: The final step involves the esterification of the nitrobenzenecarboxylate with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions.
Substitution: The fluorophenyl group can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium hydroxide or other strong bases.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-[4-(4-fluorophenyl)piperazino]-3-aminobenzenecarboxylate.
Reduction: 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate is used in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
- 1-(4-[18F]fluorophenyl)piperazine .
Uniqueness
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate is unique due to its combination of a piperazine ring, fluorophenyl group, and nitrobenzenecarboxylate ester. This structure provides it with distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDYYDHPSPFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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